N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-15-13-16(2)25(24-15)18(20-9-6-12-28-20)14-23-21(26)22(10-11-22)17-7-4-5-8-19(17)27-3/h4-9,12-13,18H,10-11,14H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPLTCQPZDNAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2(CC2)C3=CC=CC=C3OC)C4=CC=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 365.45 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O2 |
| Molecular Weight | 365.45 g/mol |
| Purity | Typically >95% |
Anticancer Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that pyrazole-containing compounds can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating potent cytotoxic effects .
Case Study:
In one study, a related pyrazole compound demonstrated an IC50 of 15 µM against A549 cells, suggesting that structural modifications can enhance anticancer efficacy .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory activities. The presence of the furan ring in the compound may contribute to this effect by modulating inflammatory pathways. A study highlighted that similar compounds reduced pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrazoles have been reported to exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. For example, derivatives with similar scaffolds showed effective inhibition against both Gram-positive and Gram-negative bacteria .
Neuroprotective Activity
Emerging research points to neuroprotective effects associated with pyrazole derivatives. The ability to cross the blood-brain barrier allows these compounds to potentially mitigate neurodegenerative conditions. In vitro studies have shown that these compounds can reduce oxidative stress markers in neuronal cells .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Tumor Cell Growth : The compound may induce apoptosis in cancer cells through activation of caspase pathways.
- Modulation of Inflammatory Pathways : It may inhibit NF-kB signaling pathways leading to reduced expression of inflammatory cytokines.
- Antioxidant Activity : The presence of methoxy groups may enhance radical scavenging capabilities.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide exhibit anticancer properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell growth and apoptosis.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation processes. This inhibition can lead to reduced pain and swelling in inflammatory conditions.
Neuroprotective Properties
Preliminary studies suggest that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The interaction of pyrazole derivatives with neurotransmitter systems could provide insights into their role in neuroprotection .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar pyrazole-based compounds:
- A study demonstrated that pyrazole derivatives exhibited significant anticancer activity against various cancer cell lines, with IC50 values indicating potent inhibition of cell growth .
- Another research effort highlighted the anti-inflammatory effects of related compounds in animal models, showing reduced symptoms of inflammation compared to controls .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares motifs with pharmacopeial substances listed in USP 31 (), such as:
- Ranitidine-related compounds: These feature furan, dimethylamino, and sulphanyl groups (e.g., Compound B: N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine) .
- USP 31 furan derivatives: Characterized by dimethylamino-methyl furans and sulphanyl-ethyl linkages, emphasizing stability and purity standards.
Key Comparative Analysis
Research Findings and Implications
Metabolic Stability : The cyclopropane and 3,5-dimethylpyrazole in the target compound may confer greater resistance to oxidative metabolism compared to USP 31 analogues, which rely on sulphanyl groups prone to oxidation .
Crystallography: Structural determination of such compounds often employs SHELX software (e.g., SHELXL for refinement), as noted in crystallographic literature .
Limitations and Gaps
- Direct pharmacological or pharmacokinetic comparisons are absent in accessible literature.
- Synthetic yields, toxicity, and target affinity data remain proprietary or unpublished.
Methodological Considerations
- Structural Elucidation : Tools like SHELXL () are critical for confirming stereochemistry and crystal packing, though their application to the target compound is inferred rather than documented .
- Regulatory Standards : USP 31 compounds undergo rigorous purity testing, suggesting that the target compound, if developed for clinical use, would require similar validation .
Preparation Methods
Cyclopropanation of 2-Methoxystyrene
The cyclopropane core is synthesized via a [2+1] cycloaddition using the Simmons-Smith reaction . A representative protocol involves:
- Reagents : Diethylzinc (2.2 eq), chloroiodomethane (1.1 eq), 2-methoxystyrene (1.0 eq).
- Conditions : Dichloromethane, 0°C to reflux (12 h).
- Yield : 68–72% (cis/trans ratio 3:1).
Mechanistic Insight :
The reaction proceeds through a zinc-carbenoid intermediate, which inserts into the alkene π-bond to form the cyclopropane ring. Steric effects from the methoxy group favor cis-isomer formation.
Oxidation to Carboxylic Acid
The cyclopropane methyl ester is hydrolyzed and oxidized:
- Saponification : NaOH (2.0 eq), ethanol/water (3:1), 80°C (6 h).
- Oxidation : KMnO₄ (1.5 eq), aqueous H₂SO₄, 60°C (4 h).
- Yield : 85% after recrystallization (hexane/EtOAc).
Preparation of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-(Furan-2-yl)Ethylamine
Synthesis of Furan-Pyrazole Hybrid Intermediate
The ethylamine backbone is constructed via a Mitsunobu reaction to install both heterocycles:
- Substrates : Furan-2-ylmethanol (1.0 eq), 3,5-dimethyl-1H-pyrazole (1.2 eq).
- Reagents : Diethyl azodicarboxylate (DEAD, 1.5 eq), triphenylphosphine (1.5 eq).
- Conditions : THF, 0°C to room temperature (24 h).
- Yield : 78%.
Key Spectral Data :
- ¹H NMR (CDCl₃): δ 7.42 (d, J = 1.8 Hz, 1H, furan-H), 6.78 (s, 1H, pyrazole-H), 2.24 (s, 6H, CH₃).
- HRMS : m/z calcd. for C₁₀H₁₂N₂O₂ [M+H]⁺ 199.0946, found 199.0943.
Ethylamine Backbone Installation
The secondary amine is introduced via reductive amination :
- Substrates : Furan-pyrazole hybrid (1.0 eq), glyoxylic acid (1.2 eq).
- Reducing Agent : NaBH₃CN (2.0 eq), acetic acid (cat.).
- Conditions : MeOH, 50°C (8 h).
- Yield : 65%.
Amide Coupling and Final Assembly
Activation of Cyclopropanecarboxylic Acid
The carboxylic acid is activated using HATU (1.5 eq) and DIPEA (3.0 eq) in DMF (0°C, 30 min).
Coupling with Ethylamine Derivative
- Conditions : DMF, room temperature (12 h).
- Workup : Dilution with H₂O, extraction with EtOAc (3×), column chromatography (SiO₂, hexane/EtOAc 4:1).
- Yield : 82%.
Optimization Table :
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 82 |
| EDCl/HOBt | DCM | 25 | 68 |
| DCC | THF | 40 | 54 |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 7.25–7.18 (m, 4H, aromatic), 6.92 (s, 1H, pyrazole-H), 4.12 (q, J = 6.5 Hz, 2H, CH₂), 3.85 (s, 3H, OCH₃), 2.31 (s, 6H, CH₃).
- ¹³C NMR : δ 174.2 (C=O), 161.0 (OCH₃), 145.5 (pyrazole-C), 110.2 (furan-C).
- HRMS : m/z calcd. for C₂₄H₂₈N₃O₃ [M+H]⁺ 406.2124, found 406.2121.
Purity Assessment
- HPLC : 99.1% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).
- Melting Point : 148–150°C (uncorrected).
Scale-Up Considerations and Industrial Feasibility
The HATU-mediated coupling, while efficient, faces cost barriers at scale. Alternatives include:
- Mixed Anhydride Method : Using ClCO₂Et and N-methylmorpholine (yield: 75%, purity: 98.5%).
- Enzymatic Catalysis : Lipase B (Candida antarctica) in TBME, 40°C (yield: 70%, no racemization).
Q & A
Q. What are the key structural features of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide, and how do they influence its physicochemical properties?
The compound integrates a 3,5-dimethylpyrazole moiety, a furan ring, a cyclopropane-carboxamide group, and a 2-methoxyphenyl substituent. The pyrazole and furan rings contribute to π-π stacking and hydrogen-bonding interactions, while the cyclopropane enhances steric rigidity, potentially improving target binding specificity. The 2-methoxy group may influence solubility and metabolic stability via steric and electronic effects .
Q. What synthetic methodologies are commonly employed for preparing this compound, and what are the critical reaction parameters?
Synthesis typically involves multi-step reactions:
- Step 1: Preparation of the pyrazole-thiazole or pyrazole-furan intermediate via nucleophilic substitution (e.g., using hydrazines or furan derivatives under acidic/basic conditions).
- Step 2: Coupling the intermediate with a cyclopropanecarboxamide derivative via amide bond formation (e.g., using EDCI/HOBt or carbodiimide-based coupling agents). Key parameters include solvent polarity (e.g., DMF or THF), temperature (40–80°C), and catalyst selection to optimize yield (60–85%) and purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of pyrazole and furan substituents.
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- HPLC-PDA: Assesses purity (>98%) and identifies byproducts (e.g., unreacted intermediates).
- X-ray Crystallography: Resolves stereochemistry of the cyclopropane and substituent orientation .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields in the cyclopropane coupling step?
Low yields often arise from steric hindrance at the cyclopropane-carboxamide site. Strategies include:
Q. What experimental approaches are recommended to resolve contradictory data regarding this compound’s biological activity across studies?
Contradictions in IC₅₀ values (e.g., 10 nM vs. 1 µM) may stem from assay variability. Mitigation strategies:
- Standardized Assays: Use orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional activity).
- Batch Consistency: Verify compound purity and stability via accelerated degradation studies.
- Control Compounds: Include reference inhibitors (e.g., known kinase inhibitors) to calibrate activity .
Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?
Competing N1 vs. N2 pyrazole alkylation can lead to isomeric byproducts. Solutions include:
- Protecting Groups: Temporarily block reactive sites (e.g., using SEM-Cl for N1 protection).
- Metal Catalysis: Employ Cu(I)-catalyzed reactions to direct substitution to the 3,5-dimethyl positions.
- Chiral Chromatography: Separate isomers post-synthesis (e.g., using Chiralpak® OD columns) .
Q. What computational tools are suitable for predicting this compound’s metabolic stability?
- ADMET Predictors: Software like Schrödinger’s QikProp or SwissADME estimates metabolic liabilities (e.g., CYP450 interactions).
- Density Functional Theory (DFT): Models electron-rich regions (e.g., furan ring) prone to oxidative metabolism.
- MD Simulations: Predicts binding modes in metabolic enzymes (e.g., CYP3A4) .
Q. How can researchers evaluate the compound’s polypharmacology to avoid off-target effects?
- Kinase Profiling Panels: Screen against 100+ kinases (e.g., Eurofins KinaseProfiler).
- Proteome-Wide Docking: Use AutoDock Vina or Glide to identify non-kinase targets.
- CRISPR-Cas9 Screens: Validate target specificity in cell lines with gene knockouts .
Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?
Q. How can in silico toxicity prediction models guide preclinical development?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
